Bienvenue dans la boutique en ligne BenchChem!

Iproplatin

nephrotoxicity urinary biomarkers platinum chemotherapy

Iproplatin (CAS 62928-11-4), also designated JM-9, CHIP, or NSC-256927, is a synthetic quadrivalent platinum(IV) complex developed as a second-generation analogue of cisplatin. Its octahedral coordination geometry confers greater water solubility than cisplatin, and it functions as a prodrug requiring intracellular reduction to its active divalent metabolite cis-dichloro-bis-isopropylamine platinum(II) (CIP) to form DNA crosslinks and platinum-DNA adducts.

Molecular Formula C6H20Cl2N2O2Pt-4
Molecular Weight 418.22 g/mol
CAS No. 62928-11-4
Cat. No. B1672161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIproplatin
CAS62928-11-4
SynonymsCHIP organoplatinum compound
cis,trans,cis-dichlororidodihydroxidobis(isopropylamine)platinum(IV)
cis-dichlorobis(isopropylamine)trans-dihydroxyplatinum IV
dichlorobis(isopropylamine)dihydroxyplatinum IV
iproplatin
iproplatin, (OC-6-33)-isomer
JM9
Molecular FormulaC6H20Cl2N2O2Pt-4
Molecular Weight418.22 g/mol
Structural Identifiers
SMILESCC(C)N.CC(C)N.[OH-].[OH-].[Cl-].[Cl-].[Pt]
InChIInChI=1S/2C3H9N.2ClH.2H2O.Pt/c2*1-3(2)4;;;;;/h2*3H,4H2,1-2H3;2*1H;2*1H2;/p-4
InChIKeyAGFPKKCNKJRESC-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iproplatin (JM-9, CHIP) for Oncology Research Procurement: Second-Generation Platinum Complex Overview


Iproplatin (CAS 62928-11-4), also designated JM-9, CHIP, or NSC-256927, is a synthetic quadrivalent platinum(IV) complex developed as a second-generation analogue of cisplatin [1]. Its octahedral coordination geometry confers greater water solubility than cisplatin, and it functions as a prodrug requiring intracellular reduction to its active divalent metabolite cis-dichloro-bis-isopropylamine platinum(II) (CIP) to form DNA crosslinks and platinum-DNA adducts [2]. Preclinical and clinical investigations have positioned iproplatin as a compound with a toxicity spectrum distinct from both cisplatin and carboplatin, characterized by thrombocytopenia as the dose-limiting toxicity and notably reduced nephrotoxicity and neurotoxicity [3].

Why Iproplatin Cannot Be Directly Substituted for Cisplatin, Carboplatin, or Other Platinum Analogues in Preclinical and Clinical Settings


Platinum-based anticancer agents exhibit profound divergence in toxicological profiles, pharmacokinetic behavior, and antitumor activity despite sharing a common DNA-targeting mechanism. Iproplatin differs fundamentally from cisplatin in its octahedral Pt(IV) geometry, water solubility, and requirement for intracellular reduction to an active Pt(II) species, which alters its pharmacokinetics and toxicity spectrum [1]. Direct head-to-head clinical trials comparing iproplatin with carboplatin have demonstrated statistically significant differences in gastrointestinal toxicity (P < 0.001) and dose delivery feasibility, precluding interchangeable use [2]. Furthermore, cross-resistance patterns among cisplatin, carboplatin, and iproplatin are incomplete; tumors resistant to cisplatin may retain partial sensitivity to iproplatin, or conversely, display complete cross-resistance depending on the resistance mechanism, making empirical substitution unreliable without evidence [3].

Iproplatin (JM-9) Quantitative Differentiation Evidence: Head-to-Head Data vs. Cisplatin, Carboplatin, and Spiroplatin


Nephrotoxicity: Urinary Enzyme Excretion Significantly Lower for Iproplatin vs. Cisplatin

In a comparative clinical study monitoring urinary excretion of alanine aminopeptidase (AAP), N-acetyl-β-D-glucosaminidase (NAG), and total protein as markers of acute tubular damage, iproplatin (216–388 mg/m²) induced significantly less enzymuria and proteinuria than cisplatin (100 mg/m² single dose or 50 mg/m²/day × 4 days) [1]. Carboplatin (300 mg/m²) similarly showed significantly lower nephrotoxicity than cisplatin; however, one of 15 iproplatin-treated patients exhibited exceptional acute tubular toxicity, indicating that while iproplatin is less nephrotoxic than cisplatin on a population level, individual outliers require monitoring [1]. No neurotoxicity or ototoxicity was observed in iproplatin-treated patients across multiple phase I/II studies, whereas these toxicities are hallmark adverse effects of cisplatin [2].

nephrotoxicity urinary biomarkers platinum chemotherapy renal tubular damage

Gastrointestinal Toxicity: Iproplatin Significantly More Emetogenic than Carboplatin (Head-to-Head Randomized Trial)

In a Gynecologic Oncology Group randomized trial of 394 patients with advanced squamous carcinoma of the uterine cervix, iproplatin (270 mg/m² every 28 days; 230 mg/m² with prior radiation) was directly compared with carboplatin (400 mg/m² every 28 days; 340 mg/m² with prior radiation) [1]. Gastrointestinal toxicity was significantly more severe with iproplatin than with carboplatin (P < 0.001) [1]. The percentage of planned dosages actually administered was 100% for carboplatin versus only 85% for iproplatin (P < 0.0001), with dose reductions for iproplatin driven primarily by gastrointestinal intolerance [1]. This provides the strongest evidence that iproplatin cannot be substituted for carboplatin in protocols where gastrointestinal tolerability and dose delivery compliance are critical.

gastrointestinal toxicity emetogenicity randomized controlled trial carboplatin comparison

Myelotoxicity Profile: Thrombocytopenia as Dose-Limiting Toxicity with Quantifiable Platelet Nadir Across Dose Levels

Iproplatin's dose-limiting toxicity across all clinical studies is thrombocytopenia, with a predictable relationship between dose and platelet nadir [1]. In a phase I weekly-administration study, median platelet nadirs at iproplatin doses of 75, 95, and 120 mg/m²/week were 144 × 10³/mm³, 99 × 10³/mm³, and 31 × 10³/mm³, respectively, demonstrating a steep dose-toxicity curve at higher dose levels [1]. A pooled analysis of five phase II EORTC trials (170 iproplatin patients, 65 carboplatin patients) confirmed thrombocytopenia as dose-limiting for both iproplatin (180–300 mg/m² every 4 weeks) and carboplatin (350–450 mg/m² every 5 weeks), with the risk of thrombocytopenia predictable from initial platelet count, creatinine level, and prior alkylating agent therapy [2]. Nausea and vomiting were more severe with iproplatin than with carboplatin in this pooled analysis [2].

thrombocytopenia dose-limiting toxicity phase I myelosuppression platelet nadir

In Vitro Myeloid Progenitor Toxicity: Iproplatin IC50 2.3-Fold Higher than Cisplatin, Indicating Reduced Myelotoxicity at Equimolar Concentrations

In a human myeloid clonogenic assay (CFU-GM) using bone marrow cells from five donors incubated with drug for 60 minutes, the mean IC50 for colony inhibition was 36.3 μg/mL for iproplatin, compared with 15.6 μg/mL for cisplatin, 56.3 μg/mL for carboplatin, 0.4 μg/mL for spiroplatin, and 179.5 μg/mL for JM-40 [1]. The ratio of analog IC50 to cisplatin IC50 closely correlated with the corresponding ratio of clinical maximum tolerated doses, validating the assay's predictive capacity for clinical myelotoxicity [1]. Iproplatin's IC50 of 36.3 μg/mL represents a 2.3-fold lower myelotoxicity than cisplatin in this assay, which is consistent with clinical observations that iproplatin's dose-limiting toxicity is thrombocytopenia rather than the nephrotoxicity characteristic of cisplatin.

CFU-GM assay myelotoxicity prediction IC50 bone marrow platinum analog

DNA Binding Mechanism: Iproplatin Requires Intracellular Reduction for DNA Adduct Formation, Differentiating It from Direct-Acting Cisplatin

Unlike cisplatin, which directly forms DNA adducts, iproplatin is a quadrivalent Pt(IV) prodrug that exhibits negligible direct DNA binding in vitro [1]. Its divalent metabolite, cis-dichloro-bis-isopropylamine platinum(II) (CIP), generated through intracellular reduction, binds to DNA in a time-dependent fashion while retaining the intact isopropylamine ligand [1]. Clinical pharmacokinetic studies have confirmed that unchanged iproplatin decays monoexponentially with a half-life of approximately 1.17 hours, whereas total platinum follows biphasic decay with a beta-phase half-life of 69.3 hours, reflecting the distinct disposition kinetics of the prodrug versus its metabolites [2]. This prodrug mechanism is also associated with reduced susceptibility to glutathione inactivation compared to cisplatin [3].

prodrug activation intracellular reduction DNA binding Pt(IV) complex metabolite CIP

Antitumor Potency in Multicellular Spheroids: Iproplatin Requires ~10-Fold Higher Concentration than Cisplatin for Equivalent Growth Delay in Lung Cancer and Neuroblastoma Models

In a comparative study using multicellular tumor spheroids derived from human non-small-cell lung cancer and neuroblastoma, cisplatin, carboplatin, and iproplatin were compared for their ability to retard spheroid growth [1]. To produce a given level of regrowth delay in lung cancer spheroids, both carboplatin and iproplatin were required at concentrations approximately 10 times that of cisplatin [1]. In neuroblastoma spheroids, iproplatin and cisplatin produced the same level of regrowth delay only when iproplatin was present at a concentration greater than 10 times that of cisplatin [1]. This consistent ~10-fold potency differential across two distinct tumor types indicates that iproplatin is inherently less potent on a molar basis than cisplatin in 3D tumor models, mirroring the clinical observation that higher iproplatin doses (180–300 mg/m²) are required compared with cisplatin (75–100 mg/m² equivalent doses) [2].

multicellular spheroids growth delay 3D tumor model non-small-cell lung cancer neuroblastoma

Iproplatin (CHIP, JM-9) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Renal-Sparing Oncology Models Requiring Repeated Platinum Dosing

In preclinical rodent models or in vitro renal toxicity screening platforms where cisplatin-induced nephrotoxicity confounds endpoint measurement or limits cumulative dosing, iproplatin is the preferred platinum agent. Urinary biomarker studies confirm significantly lower enzymuria and proteinuria with iproplatin than with cisplatin (Goren et al., 1987 [1]), and multiple phase I/II trials consistently report absence of clinically significant nephrotoxicity [2]. This renal-sparing profile enables longer treatment durations and higher cumulative doses without renal function deterioration, making iproplatin suitable for chronic dosing protocols in tumor-bearing animals where renal function preservation is critical for survival and endpoint integrity.

Thrombocytopenia-Focused Hematotoxicity Research and Platelet Recovery Modeling

Iproplatin's well-characterized dose-dependent thrombocytopenia, with documented platelet nadirs of 144, 99, and 31 × 10³/mm³ at escalating dose levels (75, 95, 120 mg/m²/week) [3], makes it an ideal tool compound for studying chemotherapy-induced thrombocytopenia mechanisms and thrombopoietin-mimetic rescue strategies. The EORTC risk model for thrombocytopenia, derived from pooled phase II data, allows prospective prediction of hematologic toxicity based on baseline platelet count, creatinine, and prior therapy [4], providing researchers with a quantitatively predictable myelotoxicity profile that is more manageable than the nephrotoxicity-dominant toxicity of cisplatin.

Platinum Prodrug Activation Mechanism Studies and Intracellular Reduction Research

Iproplatin's unique Pt(IV) prodrug structure requiring intracellular reduction to the active CIP metabolite [5] makes it an essential research compound for studying platinum drug activation mechanisms, cellular reducing capacity as a determinant of platinum sensitivity, and structure-activity relationships in Pt(IV) anticancer agents. The negligible direct DNA binding of the parent compound versus the time-dependent DNA binding of its CIP metabolite [5], combined with the known pharmacokinetic parameters (unchanged drug t½ ≈ 1.17 h, total platinum beta-phase t½ = 69.3 h) [6], provides a well-defined experimental system for investigating the rate-limiting role of intracellular reduction in platinum drug efficacy.

Comparative Platinum Toxicity Profiling with Established Gastrointestinal Toxicity Endpoints

Given the statistically significant difference in gastrointestinal toxicity between iproplatin and carboplatin (P < 0.001 in randomized trial) [7], iproplatin serves as a valuable comparator compound in studies aimed at dissecting the mechanisms of platinum-induced emesis or evaluating novel antiemetic regimens. The predictable GI toxicity profile, combined with the 85% dose delivery rate (versus 100% for carboplatin, P < 0.0001) [7], allows researchers to use iproplatin as a positive control for emetogenicity in platinum analog screening programs or in the development of supportive care interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iproplatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.